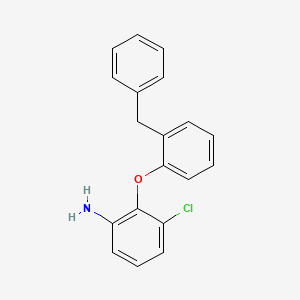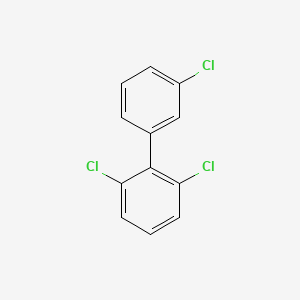
2,3',6-Trichlorobiphenyl
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated biphenyls, including 2,3',6-trichlorobiphenyl, typically involves the direct chlorination of biphenyl or the coupling of chlorinated benzene derivatives. In the case of 2,3',6-trichlorobiphenyl, the synthesis can be achieved by coupling chlorinated anilines with appropriate chlorobenzene derivatives, as described in the preparation of various chlorinated biphenyls . The synthesis process is carefully controlled to achieve the desired substitution pattern and to ensure high purity of the final product.
Molecular Structure Analysis
The molecular structure of 2,3',6-trichlorobiphenyl can be determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The two phenyl rings in the biphenyl structure are typically not coplanar, and the degree of twist can be influenced by the positions of the chlorine substituents. For instance, X-ray analysis of 2,3,3'-trichlorobiphenyl, a closely related compound, shows that the two phenyl rings are at an angle of 52°, indicating that the chlorine atoms influence the overall conformation of the molecule .
Chemical Reactions Analysis
Chlorinated biphenyls, including 2,3',6-trichlorobiphenyl, can undergo various chemical reactions, such as dechlorination under certain conditions. For example, photolysis of chlorobiphenyls in alkaline and neutral alcoholic solutions can lead to dechlorination, with the reactivity and selectivity towards dechlorination being influenced by steric and electronic effects . The dechlorination process is an important consideration for the environmental degradation and remediation of PCBs.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3',6-trichlorobiphenyl are determined by its molecular structure and the presence of chlorine atoms. These properties include solubility, melting point, boiling point, and vapor pressure, which are critical for understanding the environmental behavior of PCBs. The presence of chlorine atoms also imparts certain chemical characteristics, such as increased stability and resistance to biodegradation. The magnetic behavior of chlorinated biphenyls can also be studied, as demonstrated by the magnetic susceptibility measurements of a related compound, which revealed weak antiferromagnetic interactions at low temperatures .
Applications De Recherche Scientifique
Environmental Science: Bioremediation
Methods of Application : Research involves the use of bacteria like Burkholderia xenovorans LB400 to degrade PCBs. The bacteria are grown in cultures with PCB 27 as the carbon source, under varying conditions to induce the biphenyl pathway .
Molecular Biology: Gene Expression Studies
This analysis provides a snapshot of the diverse applications of PCB 27 in scientific research. Each application contributes to a better understanding of the compound’s behavior, effects, and potential for remediation in the environment. The methods and results summarized here are based on the information available up to my last update in 2021 and recent searches . For the most current and detailed information, consulting the latest scientific literature and databases is recommended.
Microbiology: Microbial Degradation
These additional applications demonstrate the wide-ranging implications of PCB 27 research across various scientific disciplines. The methods and results are based on the information available up to my last update in 2021 and recent searches . For the most current and detailed information, consulting the latest scientific literature and databases is recommended.
Environmental Monitoring: Detection and Quantification
Methods of Application : Advanced chromatographic methods like gas or liquid chromatography coupled with mass spectrometry are utilized after specific pre-treatment and extraction methods to analyze samples containing PCBs .
Microbial Metabolism: Understanding Degradation Pathways
Methods of Application : Research focuses on enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), and others involved in the degradation pathway of PCBs .
Thermodynamics: Property Data Analysis
Methods of Application : Databases like NIST/TRC Web Thermo Tables offer access to critically evaluated thermodynamic property data for compounds like PCB 27 .
Chemical Synthesis: Electrophilic Chlorination
Methods of Application : Research into the chemical synthesis of PCBs involves controlled reactions using chlorine gas to produce various congeners .
Soil Science: Bioavailability and Transport
These additional applications highlight the multifaceted nature of PCB 27 research and its significance across various scientific and industrial fields. The methods and results are based on the information available up to my last update in 2021 and recent searches . For the most current and detailed information, consulting the latest scientific literature and databases is recommended.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-dichloro-2-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOFJPFYTCHPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074143 | |
| Record name | 2,3',6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',6-Trichlorobiphenyl | |
CAS RN |
38444-76-7 | |
| Record name | 2,3',6-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',6-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N6Z59BC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



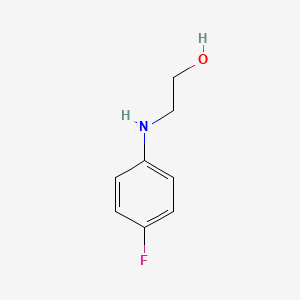


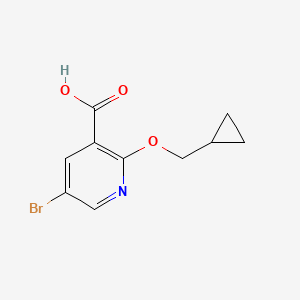
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

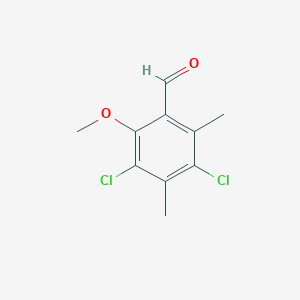
![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)


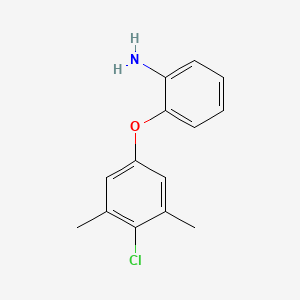
![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)
